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Compound of Interest

Compound Name: Entrectinib

Cat. No.: B1684687

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the off-target
effects of Entrectinib, a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases. The
following sections detail the quantitative data on its kinase selectivity, comprehensive
experimental protocols for key assays used in its characterization, and visualizations of
relevant signaling pathways and experimental workflows.

Quantitative Analysis of Entrectinib’'s Kinase
Inhibition Profile

Entrectinib was profiled against a panel of kinases to determine its selectivity. The following
table summarizes the 50% inhibitory concentrations (IC50) for its primary targets and a
selection of off-target kinases, providing a quantitative measure of its activity.

Table 1: Entrectinib On-Target and Off-Target Kinase Inhibition
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Kinase Target

IC50 (nmollL)

On-Target Kinases

TRKA 1.7[1]
TRKB 0.1[1]
TRKC 0.1[1]
ROS1 0.2[1]
ALK 1.6[1]
Selected Off-Target Kinases

JAK?2 40
ACK1 70
IGF1R 122
FAK 140
FLT3 164
BRK 195
IR 209
AUR2 215
JAK3 349

Data sourced from Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor
with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer

Therapeultics.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilized in the initial

characterization of Entrectinib's activity and selectivity.

Radiometric Kinase Assay for IC50 Determination

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8149347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149347/
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol outlines a radiometric method to determine the in vitro potency of Entrectinib
against target and off-target kinases.

Objective: To quantify the concentration of Entrectinib required to inhibit 50% of the enzymatic
activity of a given kinase.

Materials:

o Purified kinase enzyme (e.g., TRKA, ALK, JAK2)

» Kinase-specific peptide substrate

e [y-32P]JATP (radiolabeled ATP)

» Kinase reaction buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM
DTT)[2]

o Entrectinib stock solution (in DMSO)

e 96-well plates

e Phosphocellulose paper

o Wash buffer (e.g., 0.5% phosphoric acid)

¢ Scintillation fluid

e Scintillation counter

Procedure:

o Compound Dilution: Prepare a serial dilution of Entrectinib in DMSO. Further dilute these
into the kinase reaction buffer to achieve the final desired concentrations.

o Reaction Setup: In a 96-well plate, add the following in order:

o Kinase reaction buffer.

o Diluted Entrectinib or DMSO (for control).
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o Kinase-specific peptide substrate.
o Purified kinase enzyme.
e Initiation of Reaction: Start the kinase reaction by adding [y-32P]ATP.

¢ Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring
the reaction is in the linear range.[3]

e Reaction Termination and Spotting: Stop the reaction by adding a stop solution (e.g.,
phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.[3]

e Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove
unincorporated [y-32P]ATP.[3]

o Quantification: Air-dry the paper and add scintillation fluid. Measure the radioactivity using a
scintillation counter.

o Data Analysis: Calculate the percentage of kinase inhibition for each Entrectinib
concentration relative to the DMSO control. Plot the percent inhibition against the logarithm
of the Entrectinib concentration and fit the data to a sigmoidal dose-response curve to
determine the IC50 value.

Western Blot Analysis of Downstream Signaling
Inhibition

This protocol describes the use of Western blotting to assess the effect of Entrectinib on the
phosphorylation status of key downstream signaling proteins.

Objective: To qualitatively and semi-quantitatively measure the inhibition of phosphorylation of
signaling molecules downstream of TRK, ROS1, or ALK in cellular models.

Materials:
o Cancer cell lines with relevant fusion proteins (e.g., KM12 cells with TPM3-NTRK1).

o Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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e Protein quantification assay (e.g., BCA assay).

o SDS-PAGE gels and running buffer.

o Transfer apparatus and nitrocellulose or PVDF membranes.

o Blocking buffer (e.g., 5% BSA in TBST).[4]

e Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-MAPK,
anti-total-MAPK).

o HRP-conjugated secondary antibodies.

e Chemiluminescent substrate (ECL).

e Imaging system.

Procedure:

o Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying
concentrations of Entrectinib or DMSO for a specified duration (e.g., 2 hours).

o Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]

» Protein Quantification: Determine the protein concentration of each lysate.

» Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at
95°C for 5 minutes.[4]

o Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate the
proteins by size.

» Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

o Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.[4]
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-
phospho-AKT) overnight at 4°C with gentle agitation.[4]

Washing: Wash the membrane with TBST to remove unbound primary antibody.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and
capture the signal using an imaging system.

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of
the phospho-specific antibody and re-probed with an antibody against the total protein (e.g.,
anti-total-AKT).

Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol details a method for evaluating the effect of Entrectinib on the proliferation of

cancer cell lines.

Objective: To measure the dose-dependent effect of Entrectinib on cell growth and determine

its IC50 for proliferation inhibition.

Materials:

Adherent cancer cell lines.

96-well plates.

Entrectinib stock solution.

Trichloroacetic acid (TCA), 10% (w/v).[5]

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.[5]

Wash solution (1% acetic acid).[5]

Solubilization solution (10 mM Tris base, pH 10.5).[6]
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e Microplate reader.
Procedure:

o Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach
overnight.[5]

o Compound Treatment: Treat the cells with a serial dilution of Entrectinib or DMSO for a
specified period (e.g., 72 hours).[7]

o Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the
cells.[5][7]

e Washing: Discard the TCA and wash the plates several times with 1% acetic acid to remove
excess TCA. Air-dry the plates completely.[5]

» Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[5]

[7]

» Removal of Unbound Dye: Discard the SRB solution and wash the plates with 1% acetic acid
to remove unbound dye. Air-dry the plates.[5]

o Solubilization: Add the solubilization solution to each well and place the plate on a shaker for
10 minutes to dissolve the protein-bound dye.[6]

o Absorbance Measurement: Measure the absorbance at approximately 510 nm using a
microplate reader.[6]

o Data Analysis: Calculate the percentage of cell growth inhibition for each Entrectinib
concentration compared to the DMSO control. Determine the IC50 value by plotting the
percentage of growth inhibition against the drug concentration.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways
affected by Entrectinib and a general workflow for identifying its off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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